2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione
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Overview
Description
2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a fused pyridazine-pyridine ring system with a benzyl group at the 2-position and a chlorine atom at the 4-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with benzyl chloride in the presence of a base can yield the desired product through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridazine derivatives.
Scientific Research Applications
2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one: This compound shares a similar pyridazine core but with different substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and are studied for their biological activities
Uniqueness: 2-Benzyl-4-chloropyrido[3,2-c]pyridazine-3,6(2H,5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H10ClN3O2 |
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Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-benzyl-4-chloro-5H-pyrido[3,2-c]pyridazine-3,6-dione |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-13-10(6-7-11(19)16-13)17-18(14(12)20)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,19) |
InChI Key |
RIAMVQMCWSUDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C3C(=N2)C=CC(=O)N3)Cl |
Origin of Product |
United States |
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